3-Ethynyl-1,10-phenanthroline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8N2 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-ethynyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H8N2/c1-2-10-8-12-6-5-11-4-3-7-15-13(11)14(12)16-9-10/h1,3-9H |
InChI Key |
JDIPHHLKZSYEBK-UHFFFAOYSA-N |
SMILES |
C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Ethynyl 1,10 Phenanthroline
Precursor Synthesis and Halogenation of 1,10-Phenanthroline (B135089) Derivatives
The journey to 3-Ethynyl-1,10-phenanthroline begins with the strategic modification of the 1,10-phenanthroline core. The parent 1,10-phenanthroline is a readily available heterocyclic compound, typically synthesized through successive Skraup reactions involving glycerol (B35011) and o-phenylenediamine. wikipedia.org However, to introduce an ethynyl (B1212043) group at the 3-position, a "handle" for cross-coupling reactions is required. This is typically achieved through halogenation, which introduces a bromine or iodine atom at a specific position on the phenanthroline ring.
Direct bromination of 1,10-phenanthroline can lead to a mixture of products. However, specific protocols have been developed to achieve regioselectivity. For instance, reacting 1,10-phenanthroline monohydrate with bromine in the presence of catalysts like sulfur dichloride (SCl₂) in 1-chlorobutane (B31608) can yield 3-bromo-1,10-phenanthroline (B1279025) as a major product, alongside other brominated derivatives such as 3,8-dibromo-1,10-phenanthroline (B9566). researchgate.net The choice of catalyst is crucial; sulfur dichloride has been shown to be a medium-strength Lewis acid that promotes a more efficient bromination compared to weaker catalysts like sulfur chloride (S₂Cl₂) or stronger ones like thionyl chloride (SOCl₂). researchgate.net
The general mechanism for electrophilic halogenation of aromatic compounds involves the activation of the halogen to make it more electrophilic, often with a Lewis acid catalyst. mt.comwikipedia.org The aromatic ring then attacks the electrophilic halogen, forming a temporary intermediate that loses a proton to restore aromaticity. wikipedia.org The reactivity and substitution pattern of 1,10-phenanthroline are influenced by the nitrogen atoms, which deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions.
These halogenated phenanthrolines, particularly 3-bromo-1,10-phenanthroline and 3,8-dibromo-1,10-phenanthroline, are the key precursors for the subsequent introduction of the ethynyl group via palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are central to the synthesis of this compound. The most widely employed method for this transformation is the Sonogashira coupling reaction.
Sonogashira Coupling Reaction
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgyoutube.com In the context of synthesizing this compound, a halogenated phenanthroline (e.g., 3-bromo-1,10-phenanthroline) is reacted with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a protecting group for the terminal alkyne, which can be easily removed in a subsequent step to yield the final product. mdpi.com
A typical reaction involves a palladium catalyst (like Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (usually CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF. organic-chemistry.orgresearchgate.netresearchgate.net
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org
The Palladium Cycle :
Reductive Activation : If starting with a Pd(II) precatalyst, it is first reduced in situ to the active Pd(0) species. libretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-1,10-phenanthroline), inserting the palladium into the carbon-halogen bond to form a Pd(II) complex. youtube.comlibretexts.org
Transmetalation : The Pd(II) complex then reacts with a copper acetylide species (formed in the copper cycle), transferring the acetylide group from the copper to the palladium center. wikipedia.org This is often considered the rate-determining step. libretexts.org
Reductive Elimination : The resulting palladium complex undergoes reductive elimination, forming the new carbon-carbon bond of the product (3-(trimethylsilylethynyl)-1,10-phenanthroline) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
The Copper Cycle :
π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne. libretexts.org
Deprotonation : In the presence of the amine base, the copper-alkyne complex is deprotonated, forming a copper(I) acetylide intermediate. libretexts.orgnih.gov This step increases the acidity of the alkyne's terminal proton.
Transmetalation : This copper acetylide is the species that transfers the alkyne group to the palladium center in the palladium cycle. wikipedia.org
The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions. wikipedia.org
The efficiency of the Sonogashira coupling is highly dependent on various reaction parameters. Optimization is often necessary to achieve high yields, especially when dealing with nitrogen-containing heterocycles like phenanthroline, which can act as ligands and potentially inhibit the catalyst. researchgate.net
Key parameters for optimization include:
Catalyst System : Both the palladium catalyst and the copper co-catalyst are crucial. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org Copper(I) iodide is the most common co-catalyst. acs.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glasier coupling). nih.govmdpi.com
Base : An amine base, typically triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne. kaust.edu.sa The choice and amount of base can significantly impact the reaction rate and yield. kaust.edu.sa
Solvent : Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. researchgate.netwku.edu The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. mdpi.com
Temperature : While many Sonogashira reactions can be performed at room temperature, heating is sometimes required to drive the reaction to completion, particularly with less reactive aryl bromides or chlorides. youtube.comresearchgate.net
Catalyst Loading : Minimizing catalyst loading is desirable for both economic and environmental reasons. Research has focused on developing highly active catalyst systems that can function at very low concentrations (mol%). acs.orgkaust.edu.sa
Table 1: Exemplary Optimized Conditions for Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,9-dichloro-1,10-phenanthroline | TIPS-protected diyne | Pd(PPh₃)₂Cl₂ | Present | TBAF | - | 100 | Not specified | researchgate.net |
| 5-iodo-tbbpy-Ru complex | 5-ethynyl-1,10-phenanthroline | Pd(PPh₃)₄ | Present | Diisopropylamine | THF | 60 | Not specified | researchgate.net |
| Aryl Iodide | Phenylacetylene | Pd₁@NC (0.1 mol%) | 1 | NEt₃ | Various | 80 | >95 | acs.org |
| Aryl Iodide | Aryl Alkyne | [PdCl(C₃H₅)]₂/TPPTS (0.25 mol%) | - | Et₃N | Water | 50 | Good to quantitative | kaust.edu.sa |
The regioselectivity of the ethynylation is primarily controlled by the substitution pattern of the starting halogenated 1,10-phenanthroline.
Mono-ethynylation : To synthesize this compound, a mono-halogenated precursor such as 3-bromo-1,10-phenanthroline is used. The Sonogashira coupling reaction will selectively occur at the C-Br bond, leading to the desired mono-substituted product.
Bis-ethynylation : For the synthesis of di-substituted phenanthrolines, such as 3,8-diethynyl-1,10-phenanthroline, a di-halogenated precursor like 3,8-dibromo-1,10-phenanthroline is required. rsc.org In this case, the Sonogashira reaction is performed with at least two equivalents of the terminal alkyne to ensure substitution at both the 3- and 8-positions. It is also possible to perform sequential couplings with different alkynes if a non-symmetrical di-substituted product is desired.
The inherent electronic properties of the phenanthroline ring guide the halogenation to specific sites (like 3 and 8), and the subsequent cross-coupling reaction preserves this regiochemistry. The challenge lies not in the cross-coupling step's regioselectivity, but in the initial selective synthesis of the desired halo-phenanthroline precursor. researchgate.net
Alternative Aryl Alkyne Coupling Methodologies (e.g., Suzuki-Miyaura Analogs for Related Systems)
While the Sonogashira coupling is the most prevalent method, other cross-coupling strategies can, in principle, be used to form the C(sp²)-C(sp) bond in this compound and related compounds.
Suzuki-Miyaura Coupling : This reaction typically forms C(sp²)-C(sp²) bonds but can be adapted for C(sp²)-C(sp) bond formation. This variation involves the coupling of an aryl halide with an alkynylboron reagent, such as an alkynyltrifluoroborate salt or a pinacol (B44631) boronate ester. organic-chemistry.org A palladium catalyst and a base are still required. For the synthesis of this compound, this would involve reacting 3-bromo-1,10-phenanthroline with an ethynylboron derivative. Suzuki-Miyaura couplings are known for their tolerance of a wide range of functional groups and the use of generally stable and less toxic organoboron reagents.
Stille Coupling : This methodology involves the reaction of an organostannane (e.g., an alkynylstannane) with an organic halide, catalyzed by palladium. While effective, the toxicity and difficulty in removing tin byproducts make it a less favored option compared to Sonogashira or Suzuki couplings.
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent (e.g., an alkynylzinc halide) with an organic halide in the presence of a nickel or palladium catalyst. nih.gov Organozinc reagents are highly reactive, which can be an advantage for difficult couplings, but they are also sensitive to moisture and air.
These alternative methods provide a broader toolkit for synthetic chemists, offering different reactivity profiles and substrate scopes that can be advantageous in specific synthetic contexts or for the creation of more complex phenanthroline-based architectures.
Post-Synthetic Modifications of Ethynyl Precursors
The introduction of an ethynyl group at the 3-position of the 1,10-phenanthroline scaffold opens up a versatile platform for a variety of post-synthetic modifications. The terminal alkyne functionality serves as a reactive handle for the construction of more complex molecular architectures through reactions such as deprotection of silylated precursors and cycloaddition reactions. These transformations are crucial for the development of novel ligands, functional materials, and supramolecular assemblies.
Deprotection of Silylated Ethynyl Groups (e.g., Trimethylsilyl-Ethynyl)
In many synthetic strategies, the terminal alkyne is protected, often with a trimethylsilyl (B98337) (TMS) group, to prevent unwanted side reactions during the construction of the phenanthroline core or other functionalization steps. The removal of this protecting group is a critical step to liberate the reactive terminal alkyne for subsequent transformations. A common and efficient method for the deprotection of 3-(trimethylsilylethynyl)-1,10-phenanthroline involves base-catalyzed hydrolysis.
A well-established protocol for this transformation utilizes potassium hydroxide (B78521) in a mixture of tetrahydrofuran (THF) and methanol. The reaction proceeds smoothly at room temperature, yielding this compound in high yields. The product can be easily isolated by extraction following the addition of water to the reaction mixture.
Table 1: Reaction Conditions for the Deprotection of 3-(trimethylsilylethynyl)-1,10-phenanthroline
| Parameter | Value |
| Starting Material | 3-(trimethylsilylethynyl)-1,10-phenanthroline |
| Reagent | 1 M Potassium Hydroxide in Methanol |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | This compound |
| Yield | 96% |
This deprotection method is highly effective and provides the desired product with excellent purity, which is crucial for its use in further synthetic applications.
Click Chemistry for Triazole Linker Formation
The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazole rings, which serve as stable and robust linkers in a variety of chemical contexts. The resulting triazole-linked phenanthroline derivatives have found applications in the construction of complex ligands for catalysis and in the development of supramolecular structures.
The CuAAC reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a mixture of solvents, such as water and dichloromethane, at room temperature. The triazole ring is a desirable linker as it is chemically stable and can act as a rigid spacer between the phenanthroline unit and other molecular fragments.
Table 2: Representative Conditions for Triazole Linker Formation via Click Chemistry
| Parameter | Value |
| Alkyne | This compound |
| Azide | Organic Azide (R-N₃) |
| Catalyst | Copper(II) Sulfate |
| Reducing Agent | Sodium Ascorbate |
| Solvents | Water/Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | 3-(1-(R)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline |
The versatility of the click chemistry approach allows for the introduction of a wide variety of functional groups (R) onto the phenanthroline scaffold, depending on the choice of the organic azide. This modularity is a significant advantage in the design and synthesis of tailored molecules for specific applications.
Coordination Chemistry and Supramolecular Assembly with 3 Ethynyl 1,10 Phenanthroline Ligands
Ligand Design Principles and Coordination Modes
The design of 3-ethynyl-1,10-phenanthroline as a ligand is predicated on the distinct roles of its two primary functional components: the bidentate phenanthroline core and the π-conjugated ethynyl (B1212043) group. This dual-functionality is central to its utility in constructing advanced coordination compounds.
The foundational coordination mode of this compound is the bidentate chelation of a metal center by its two nitrogen atoms. wikipedia.orgmyuchem.com As a derivative of 1,10-phenanthroline (B135089), it functions as a classic N,N'-bidentate ligand, forming a stable five-membered chelate ring with a metal ion. myuchem.compurdue.edu This chelate effect imparts significant thermodynamic and kinetic stability to the resulting metal complexes. myuchem.com The two nitrogen donors are pre-organized for chelation due to the rigid, planar structure of the aromatic framework, making it an effective building block for a wide range of coordination complexes. wikipedia.orgmyuchem.com The phenanthroline core acts as a bidentate ligand, forming stable complexes with various transition metals.
The ethynyl group at the 3-position is not merely a passive substituent; it plays a crucial role in modulating the properties of the ligand and its metal complexes. Its primary function is to act as a rigid, linear, and π-conjugated linker. This extension of the ligand's π-system can influence the electronic properties of the resulting complex, including its metal-to-ligand charge transfer (MLCT) states. researchgate.netnih.gov
Furthermore, the terminal alkyne is a highly versatile functional group for post-complexation modification. It can readily participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, to link the metal complex to other molecules or build larger, multicomponent supramolecular assemblies. researchgate.net To prevent unwanted side reactions like homo-coupling, the ethynyl group is often protected with a trimethylsilyl (B98337) (TMS) group during synthesis, which can be selectively removed later. This strategic functionalization allows for controlled synthetic transformations and the construction of intricate molecular architectures.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. researchgate.netorientjchem.org The specific synthetic route can be adapted to yield mononuclear, polynuclear, homoleptic, or heteroleptic species. Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.
The 1,10-phenanthroline scaffold is capable of forming both simple mononuclear complexes and more complex polynuclear structures. Mononuclear complexes, such as the classic tris-chelate [M(phen)₃]ⁿ⁺, feature a single metal center coordinated by one or more phenanthroline ligands. wikipedia.org
The ethynyl group on the this compound ligand provides a direct route to polynuclear compounds. By employing coupling reactions, this linker can be used to bridge multiple metal-phenanthroline units, creating well-defined dinuclear or polynuclear arrays. For instance, oxidative coupling of the terminal alkyne can lead to butadiyne-bridged dimeric complexes. The phenanthroline framework itself can also support polynuclear structures, as seen in dinuclear copper and iron complexes where other bridging ligands hold the metal centers in proximity. mdpi.comdoi.org
Heteroleptic complexes, which contain more than one type of ligand bound to a single metal center, are readily synthesized using this compound. rsc.org These complexes are of significant interest as their properties can be finely tuned by varying the co-ligands. Examples include heteroleptic complexes of copper(I), iridium(III), and ruthenium(II), where this compound might be paired with ligands such as bipyridines, phosphines, or other functionalized phenanthrolines. caltech.edursc.orgeco-vector.comnih.gov
The ethynyl linker also facilitates the construction of heteronuclear complexes, which contain two or more different metal ions. A common strategy involves synthesizing a mononuclear complex of one metal with the this compound ligand, followed by a coupling reaction that introduces a second, different metal center. This approach allows for the creation of sophisticated bimetallic systems with unique photophysical or catalytic properties. An example of a heterobimetallic complex involving a phenanthroline ligand is a Cu(II)-Sn(IV) compound. chim.it
This compound and its parent compound form stable complexes with a wide variety of transition metals, each imparting distinct characteristics to the resulting coordination compound.
Platinum: Platinum(II) complexes with phenanthroline ligands have been extensively studied. nih.govnih.gov The square planar geometry of Pt(II) is well-suited to bidentate ligands like phenanthroline. The introduction of ethynyl groups onto the phenanthroline scaffold in Pt(II) complexes can be used to create donor-sensitizer assemblies and tune their photophysical properties. nih.govrsc.org For example, the crystal structure of a related platinum complex, [Pt(1)Cl₂] (where 1 is a di(phenylethynyl)-phenanthroline derivative), has been resolved, confirming the coordination geometry. nih.gov
Ruthenium: Ruthenium(II) polypyridyl complexes, particularly those based on phenanthroline, are renowned for their rich photophysical and electrochemical properties. nih.govrsc.org The synthesis of ruthenium complexes with 3-substituted phenanthrolines can be achieved via palladium-catalyzed reactions on precursors like 3-bromo-1,10-phenanthroline (B1279025). mdpi.com The ethynyl substituent in related Ru(II) complexes has been shown to influence intramolecular electron transfer processes and excited state lifetimes. researchgate.net
Rhenium: Rhenium(I) tricarbonyl complexes featuring phenanthroline-based ligands are another important class of compounds. nih.gov These complexes are often luminescent and have been investigated for various applications. The general synthetic route involves the reaction of a Re(I) precursor, such as Re(CO)₅Cl, with the desired phenanthroline derivative. researchgate.net
Copper: Copper forms complexes in various oxidation states with phenanthroline ligands, most commonly Cu(I) and Cu(II). nih.gov Heteroleptic Cu(I) complexes are of particular interest for their potential applications in photoluminescent devices. caltech.eduosti.gov The coordination geometry around the copper center in these complexes is typically a distorted tetrahedron. eco-vector.com Dinuclear copper(II) complexes with phenanthroline derivatives have also been synthesized and structurally characterized. doi.org
Iron: Iron complexes with 1,10-phenanthroline are well-established in coordination chemistry, with the tris(phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺ (ferroin), being a famous example. wikipedia.orgresearchgate.net Both iron(II) and iron(III) readily form complexes with phenanthroline and its derivatives. nih.govnih.gov A dinuclear Fe(III) complex, [Fe₂(Phen)₄(Succinate)₂(μ-O)], has been synthesized and characterized, demonstrating the ability of the phenanthroline ligand to support polynuclear iron structures. mdpi.com
Table 1: Examples of Transition Metal Complexes with Phenanthroline Derivatives
Table of Mentioned Chemical Compounds
Coordination with Lanthanides and Actinides (e.g., Europium, Americium)
The coordination chemistry of this compound with lanthanides and actinides is of significant interest due to the potential applications of the resulting complexes in areas such as luminescence and nuclear waste reprocessing. The nitrogen atoms of the phenanthroline core provide a robust chelating unit, while the ethynyl substituent can influence the electronic properties of the ligand and participate in further interactions.
Coordination with Europium:
The coordination of phenanthroline derivatives with europium(III) is extensively studied, often with the goal of creating highly luminescent materials. The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the europium ion, which then emits its characteristic red light.
A detailed crystallographic study on the europium complexes of the isomeric ligand, 2-(phenylethynyl)-1,10-phenanthroline (PEP), provides a strong model for the expected coordination of the 3-ethynyl derivative. mdpi.comnih.gov In these complexes, the europium ion is typically coordinated by two PEP ligands and a number of counter-ions, such as chloride or nitrate (B79036). mdpi.comnih.gov The coordination number of the europium ion can vary depending on the counter-ions. For instance, in [Eu(PEP)₂Cl₃], the europium ion is seven-coordinate, while in [Eu(PEP)₂(NO₃)₃], it is ten-coordinate due to the bidentate coordination of the nitrate ions. mdpi.comnih.gov The Eu-N bond lengths in these complexes are in the range of 2.53 to 2.65 Å. mdpi.com
It is reasonable to expect that this compound would form similar complexes with europium, with the two nitrogen atoms of the phenanthroline ring chelating to the metal center. The specific coordination geometry and bond lengths would be influenced by the steric and electronic effects of the ethynyl group's position.
| Compound | Coordination Number | Geometry | Eu-N Bond Lengths (Å) | Eu-Anion Bond Lengths (Å) |
|---|---|---|---|---|
| [Eu(PEP)₂Cl₃]·2CH₃CN | 7 | Distorted Heptagon | 2.5320(13) - 2.5822(14) | 2.6744(5) - 2.6830(5) (Eu-Cl) |
| [Eu(PEP)₂(NO₃)₃]·2CH₃CN | 10 | - | 2.5958(15) - 2.6542(15) | - |
Coordination with Americium:
The separation of minor actinides, such as americium, from lanthanides is a crucial step in the partitioning and transmutation strategy for the management of high-level nuclear waste. Phenanthroline-based ligands have shown significant promise for the selective extraction of americium(III) over europium(III). nih.govrsc.org This selectivity is attributed to the subtle differences in the nature of the metal-ligand bonding between the harder lanthanide ions and the slightly softer actinide ions.
Theoretical studies, such as those using density functional theory (DFT), on the complexation of phenanthroline-derived ligands with americium and europium have indicated a greater degree of covalency in the Am-N bonds compared to the Eu-N bonds. rsc.org This enhanced covalent character contributes to the formation of more stable complexes with americium, which is a key factor in the selective separation.
While experimental structural data for an americium complex with this compound is not available, it is anticipated that the coordination would be similar to that of europium, with the phenanthroline core chelating to the americium ion. The Am-N bond lengths are expected to be slightly shorter than the corresponding Eu-N bonds, reflecting the stronger interaction. The stoichiometry of the extracted complexes in solvent extraction studies is often found to be 1:2 (metal:ligand), suggesting the formation of [Am(Ligand)₂]³⁺ species in the organic phase. nih.govacs.org
| Parameter | Expected Value/Characteristic | Basis |
|---|---|---|
| Coordination Number | Likely 7-10 | Analogy with Europium complexes and other actinide complexes. |
| Am-N Bond Character | More covalent than Eu-N | DFT calculations on related phenanthroline complexes. rsc.org |
| Complex Stoichiometry | Predominantly 1:2 (Metal:Ligand) in extraction systems | Solvent extraction studies with related ligands. nih.govacs.org |
Crystal Engineering and Supramolecular Ordering in Metal-Ethynylphenanthroline Systems
The planar and aromatic nature of the phenanthroline ring makes it highly conducive to π-π stacking interactions. rsc.orgresearchgate.net These interactions are a dominant feature in the crystal packing of many metal-phenanthroline complexes and play a crucial role in the formation of extended supramolecular architectures. mdpi.com Two common motifs for π-π stacking in these systems are:
Offset Face-to-Face (OFF): In this arrangement, the aromatic rings are parallel but slipped relative to one another. This is a very common motif in M(phen) and M(phen)₂ complexes. rsc.orgresearchgate.net
Edge-to-Face (EF): Here, a C-H bond of one phenanthroline ring points towards the π-system of another.
These primary stacking motifs can combine to form more complex and extended structures, such as zigzag chains and two-dimensional nets. rsc.orgresearchgate.net The presence of the ethynyl group in this compound can further influence the supramolecular assembly. The linear and rigid nature of the ethynyl substituent can lead to the formation of specific and directional interactions. For instance, C-H···π interactions involving the acetylenic proton and an aromatic ring of a neighboring molecule can be envisaged.
In the crystal structure of the europium complex with the isomeric 2-(phenylethynyl)-1,10-phenanthroline, both intra- and inter-ligand π-π stacking interactions are observed. mdpi.comnih.gov These interactions contribute significantly to the stability of the crystal lattice. It is expected that similar interactions will be present in the crystal structures of metal complexes of this compound, directing the assembly of molecules into well-defined supramolecular architectures. The precise nature of the packing will depend on the metal ion, the counter-ions, and the presence of any solvent molecules in the crystal lattice.
| Interaction Type | Description | Expected Role in Supramolecular Ordering |
|---|---|---|
| π-π Stacking (OFF and EF) | Attractive interaction between the aromatic rings of the phenanthroline ligands. | Formation of stacks, chains, and sheets, dictating the primary packing motifs. rsc.orgresearchgate.net |
| Hydrogen Bonding | Interactions involving C-H donors from the phenanthroline or ethynyl group and suitable acceptors (e.g., counter-ions, solvent molecules). | Reinforcement of the supramolecular structure and linking of primary motifs. mdpi.com |
| C-H···π Interactions | Interaction between a C-H bond (e.g., from the ethynyl group) and the π-system of a phenanthroline ring. | Directional control over the assembly of molecules. |
Photophysical Properties and Spectroscopic Investigations
Electronic Absorption Spectroscopy of 3-Ethynyl-1,10-phenanthroline and its Complexes
The electronic absorption spectra of this compound and its complexes are characterized by distinct bands corresponding to various electronic transitions. These transitions provide valuable insights into the electronic structure of the molecules.
In the UV-visible absorption spectrum of this compound, intense absorption bands are typically observed in the ultraviolet region. These bands are attributed to spin-allowed π→π* transitions localized on the phenanthroline ring system. The introduction of the ethynyl (B1212043) group can cause a red-shift (bathochromic shift) of these bands compared to the parent 1,10-phenanthroline (B135089), which is a consequence of the extended π-conjugation. For instance, while 1,10-phenanthroline exhibits absorption peaks around 230 nm and 263 nm, functionalization can shift these transitions. nih.gov
In metal complexes of this compound, these ligand-centered transitions are often still observable, though they may be perturbed by coordination to the metal ion. The energies of these transitions are sensitive to the solvent polarity and the nature of any substituents on the phenanthroline or ethynyl groups.
Table 1: Representative Ligand-Centered (π→π) Transitions for 1,10-Phenanthroline Derivatives*
| Compound | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|
| 1,10-phenanthroline | ~230, ~263 | - | Methanol |
Upon coordination of this compound to a transition metal, new absorption bands often appear in the visible region of the spectrum. These bands are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. The energy of the MLCT band is influenced by the nature of the metal ion, its oxidation state, and the electronic properties of the ligand. The electron-withdrawing nature of the ethynyl group can lower the energy of the phenanthroline π-orbitals, potentially leading to a red-shift of the MLCT bands compared to complexes with unsubstituted phenanthroline.
Conversely, ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-centered orbital to a metal-centered d-orbital, can also occur, particularly with metal ions in high oxidation states. For some complexes, the lowest energy excited state can have a mixed character of MLCT and ligand-to-ligand charge transfer (LLCT). nii.ac.jp
In certain systems, such as those involving Re(I) complexes, the lowest-lying excited state can be a mixture of MLCT and intraligand (IL) character. nih.gov The specific nature of these charge-transfer bands is crucial in determining the photophysical and photochemical properties of the complex.
Luminescence Spectroscopy and Excited State Dynamics
The excited states of this compound and its complexes can decay through radiative pathways, leading to fluorescence and phosphorescence. The study of these emission processes provides information about the excited state dynamics.
1,10-phenanthroline itself exhibits very weak emission. whiterose.ac.uk However, its derivatives, including those with an ethynyl substituent, can show more significant fluorescence from the decay of the lowest singlet excited state (S₁). whiterose.ac.uk This emission typically occurs in the violet-blue region of the spectrum.
Metal complexes of this compound, particularly those with heavy metal ions like ruthenium(II), iridium(III), and platinum(II), often exhibit phosphorescence. nii.ac.jp This emission originates from the decay of a triplet excited state (T₁) to the singlet ground state (S₀). libretexts.org Due to the spin-forbidden nature of this transition, phosphorescence lifetimes are generally much longer than fluorescence lifetimes. libretexts.org The emission from these complexes is often from a ³MLCT state and can be tuned by modifying the ancillary ligands or the substituent on the phenanthroline. nii.ac.jp
The efficiency of the luminescence process is quantified by the quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
For fluorescent compounds, lifetimes are typically in the nanosecond range. soton.ac.uk Phosphorescent complexes, on the other hand, can have lifetimes ranging from microseconds to milliseconds. libretexts.org For instance, some Re(I) diimine carbonyl complexes have been reported with phosphorescence lifetimes exceeding 1000 μs at room temperature. semanticscholar.org The quantum yields and lifetimes are sensitive to the molecular structure, the solvent, and the temperature. For example, rigid environments and low temperatures can reduce non-radiative decay pathways and enhance phosphorescence. rsc.org
Table 2: Representative Photophysical Data for Luminescent Rhenium(I) Phenanthroline Complexes
| Complex | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent |
|---|---|---|---|---|
| fac-[Re(CO)₃(phen)(py)]⁺ | 545 | 0.020 | 1.660 | Acetonitrile (B52724) |
| fac-[Re(CO)₃(dpq)(py)]⁺ | 557 | 0.012 | 0.4534 | Acetonitrile |
Note: phen = 1,10-phenanthroline; dpq (B32596) = dipyrido[3,2-f:2',3'-h]quinoxaline; dppz = dipyrido[3,2-a:2'3'-c]phenazine. Data for complexes of this compound was not specifically available. The data is for related complexes to illustrate typical ranges. semanticscholar.org
The ethynyl group in this compound provides a versatile point of attachment for other chromophoric units, leading to the formation of multi-chromophoric systems or dyads. In such systems, intramolecular energy transfer can occur, where excitation energy is transferred from one part of the molecule (the donor) to another (the acceptor). nih.gov
This process, often referred to as the "antenna effect," is particularly relevant in the context of lanthanide complexes. nih.gov An organic ligand like this compound can absorb light efficiently and then transfer the absorbed energy to the lanthanide ion, which then emits its characteristic sharp emission lines. nih.govnih.gov The efficiency of this energy transfer depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two chromophores. nih.gov The mechanism of energy transfer can be through-bond or through-space and can involve either singlet or triplet excited states.
Dual Emission Phenomena
Dual emission, the phenomenon where a molecule emits light from two distinct excited states, is a notable feature in certain complex photophysical systems. While direct studies detailing dual emission specifically for the isolated this compound ligand are not extensively documented in the reviewed literature, the behavior of structurally related ethynyl-phenanthroline derivatives within metal complexes provides significant insights into this potential property.
Research has demonstrated that metal complexes incorporating ethynyl-phenanthroline ligands can exhibit dual emission, particularly at low temperatures. A key example is a Ruthenium(II) complex featuring a 4-arylethynyl-1,10-phenanthroline ligand, which displays dual emission characteristics in a propylene (B89431) carbonate solvent matrix at temperatures below 220 K. This behavior suggests that the presence of the ethynyl-phenanthroline moiety is crucial for the observation of this phenomenon.
The dual emission in such systems is characterized by the appearance of two distinct emission bands with different lifetimes. In the case of the aforementioned Ruthenium(II) complex, a shorter-lived emission and a longer-lived emission component were observed at low temperatures.
Table 1: Temperature-Dependent Emission Lifetimes for a [Ru(phen)₂(4-arylethynyl-1,10-phenanthroline)]²⁺ Complex
| Temperature (K) | Short Lifetime (τ_s) (μs) | Long Lifetime (τ_l) (μs) |
| 298 | ~11-13 | - |
| 220 | ~11-13 | ~22 |
| < 220 | ~13 | Present |
Note: The data presented is for a Ruthenium(II) complex with a 4-arylethynyl-1,10-phenanthroline ligand and is used as a model to discuss the potential behavior of this compound complexes.
The proposed mechanism for this dual emission involves the existence of excited-state rotational isomers. At temperatures above 220 K, it is suggested that there is rapid rotation around the ethynyl group, leading to a single, averaged emission. However, as the temperature is lowered, this rotation becomes frozen, allowing for emission from distinct rotational isomers, which results in the observed dual emission. This hypothesis is supported by the fact that the parent complex without the arylethynyl substituent, [Ru(phen)₃]²⁺, exhibits only a single emission under similar low-temperature conditions.
While these findings are for a 4-substituted arylethynyl-phenanthroline complex, they provide a strong foundation for postulating that complexes of this compound could exhibit similar temperature-dependent dual emission phenomena. The specific photophysical parameters, such as the emission wavelengths and lifetimes, would likely be influenced by the precise substitution pattern on the phenanthroline ring and the nature of the metal center.
Further detailed spectroscopic investigations on metal complexes of this compound are necessary to definitively characterize its dual emission properties and to fully elucidate the underlying photophysical processes.
Catalytic Functions of Metal Complexes Derived from 3 Ethynyl 1,10 Phenanthroline
Electrocatalytic Transformations
The ability to immobilize molecular catalysts onto electrode surfaces is a key strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and tunability of molecular catalysts with the practical advantages of heterogeneous systems. The ethynyl (B1212043) group of 3-ethynyl-1,10-phenanthroline provides a versatile anchor for such immobilization, leading to robust and efficient electrocatalytic systems.
Oxygen Reduction Reactions (ORR)
The oxygen reduction reaction (ORR) is a fundamental process in energy conversion and storage technologies, such as fuel cells and metal-air batteries. Metal complexes of 1,10-phenanthroline (B135089) have been extensively studied as potential catalysts for this reaction. Cobalt complexes, in particular, have shown significant activity. A study on a 1,10-phenanthroline–cobalt(II) metal complex supported on reduced graphene oxide demonstrated that the Co(II)–N4 active center catalyzes the ORR through an efficient four-electron reduction pathway. While specific data for this compound-based catalysts is still emerging, the foundational knowledge from related phenanthroline complexes suggests their potential in this area. The ethynyl functionality could be leveraged to create well-defined, immobilized ORR catalysts with enhanced stability and activity.
Covalently Immobilized Catalysts on Electrode Surfaces
The terminal alkyne of this compound is an ideal functional group for the covalent immobilization of its metal complexes onto various electrode surfaces, such as glassy carbon, gold, or carbon nanotubes. This covalent attachment can be achieved through various chemical reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or direct reaction with surface functional groups. This approach offers several advantages:
Enhanced Stability: Covalent bonding prevents leaching of the catalyst from the electrode surface, leading to improved operational stability.
Controlled Orientation: Surface chemistry can be tailored to control the orientation of the immobilized complex, potentially optimizing access to the catalytic active site.
High Catalyst Loading: Covalent immobilization allows for a high and uniform loading of the catalyst on the electrode surface.
While specific studies detailing the electrocatalytic applications of covalently immobilized this compound complexes are still developing, the principles of surface modification using ethynyl-terminated molecules are well-established and highlight the potential of this strategy for creating novel electrocatalytic materials. researchgate.net
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Metal complexes of this compound can act as highly effective homogeneous catalysts, with the electronic properties of the phenanthroline ligand influencing the catalytic activity of the metal center.
Redox-Driven Catalytic Cycles
The rich redox chemistry of metal complexes containing 1,10-phenanthroline ligands makes them suitable for redox-driven catalytic cycles. Ruthenium and iridium complexes, in particular, are known for their photoredox properties. The excited states of these complexes can engage in electron transfer processes, initiating catalytic transformations.
The introduction of an ethynyl group at the 3-position can influence the redox potentials and photophysical properties of the resulting metal complexes. This tuning of electronic properties is crucial for designing efficient photocatalysts for various organic transformations, such as atom transfer radical polymerization, C-H functionalization, and CO₂ reduction. While detailed studies on the redox-driven catalytic cycles of this compound complexes are an active area of research, the foundational work on related iridium(III) photocatalysts provides a strong basis for their potential applications. researchgate.net
Heterogeneous Catalysis and Supported Systems
The conversion of homogeneous catalysts into heterogeneous systems is a major goal in catalysis research, aiming to combine the advantages of both. The ethynyl group of this compound provides a convenient handle for the heterogenization of its metal complexes onto solid supports.
Various materials can be used as supports, including:
Mesoporous Silica: Materials like MCM-41 and SBA-15 offer high surface areas and tunable pore sizes, providing a stable framework for anchoring catalytic complexes.
Carbon Nanotubes and Graphene: These materials provide excellent electrical conductivity and high surface area, making them ideal supports for electrocatalytic applications.
Polymers: Functionalized polymers can be used to immobilize catalytic complexes, creating recyclable catalysts.
A study on a 1,10-phenanthroline-based periodic mesoporous organosilica (Phen-PMO) demonstrated its application in cobalt-catalyzed alkyne hydrosilylation. nih.govresearchgate.netnih.gov The phenanthroline moieties were directly incorporated into the silica framework, and subsequent immobilization of Co(OAc)₂ resulted in a catalytically active and reusable material. This approach highlights the potential of using functionalized phenanthrolines, such as the 3-ethynyl derivative, to create robust and efficient heterogeneous catalysts for a wide range of organic transformations.
| Support Material | Metal Complex | Catalytic Reaction | Key Findings | Reference |
| Phenanthroline-based Periodic Mesoporous Organosilica (Phen-PMO) | Cobalt(II) acetate | Alkyne Hydrosilylation | Good catalytic activity and reusability. | nih.govresearchgate.netnih.gov |
| Reduced Graphene Oxide (rGO) | 1,10-phenanthroline–cobalt(II) | Oxygen Reduction Reaction | Efficient four-electron reduction pathway. | |
| Phenanthroline-based Polymer Nanotubes | Palladium | Suzuki-Miyaura Coupling | High activity (TOF = 3077 h⁻¹) and recyclability. |
Materials Science Applications of 3 Ethynyl 1,10 Phenanthroline Derivatives
Development of Organic Semiconductors
Derivatives of 1,10-phenanthroline (B135089) have been investigated for their potential as organic semiconductors, a class of materials that offers advantages such as low cost, flexibility, and large-area fabrication. The extended π-conjugated system of the phenanthroline core is crucial for charge transport, a fundamental property of semiconducting materials. The introduction of an ethynyl (B1212043) group at the 3-position provides a strategic point for extending this conjugation and for covalent attachment to other electroactive moieties.
While direct studies on the semiconducting properties of 3-ethynyl-1,10-phenanthroline are not extensively documented, research on related phenanthroline derivatives provides insights into their potential. For instance, pyrrolo[1,2-i] researchgate.netresearchgate.netphenanthroline derivatives in thin-film form have been shown to exhibit n-type semiconductor behavior. mdpi.comnih.gov These films, after thermal treatment, display stable and reproducible electrical properties, with thermal activation energies in the range of 0.68–0.78 eV, characteristic of semiconducting materials. nih.gov
The charge transport properties of organic semiconductors are critical for their application in devices like organic field-effect transistors (OFETs). The molecular packing in the solid state, which is influenced by the molecular structure, plays a significant role in determining charge carrier mobility. The planar structure of the phenanthroline core can facilitate favorable π-π stacking, which is beneficial for charge transport. The ethynyl group can be utilized to create larger, more complex conjugated systems, such as ethynylene-bridged oligomers, which have been shown to have good charge transport properties. researchgate.net Theoretical studies on similar poly(arylene-ethynylene) derivatives have been used to model their crystal structure and predict their electron transport characteristics. nih.gov
Table 1: Electrical Properties of Selected Phenanthroline-Based Organic Semiconductors
| Compound | Semiconductor Type | Thermal Activation Energy (Ea) | Optical Band Gap (Egod) | Reference |
| Pyrrolo[1,2-i] researchgate.netresearchgate.netphenanthroline Derivative 1 | n-type | 0.78 eV | 4.17 eV | nih.gov |
| Pyrrolo[1,2-i] researchgate.netresearchgate.netphenanthroline Derivative 2 | n-type | 0.75 eV | 4.20 eV | mdpi.com |
| Pyrrolo[1,2-i] researchgate.netresearchgate.netphenanthroline Derivative 3 | n-type | 0.68 eV | 4.24 eV | nih.gov |
Engineering of Light-Emitting Materials and Devices
The rigid and planar structure of 1,10-phenanthroline and its derivatives makes them excellent ligands for the construction of luminescent metal complexes. researchgate.net These complexes, particularly with transition metals and lanthanides, are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The phenanthroline ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light of a specific color. semanticscholar.org
The presence of the ethynyl group at the 3-position of the phenanthroline ring offers a route to modify and fine-tune the photophysical properties of the resulting metal complexes. For example, europium(III) complexes with 2-(phenylethynyl)-1,10-phenanthroline have been synthesized and shown to exhibit bright red luminescence. semanticscholar.org The electronic nature of the substituents on the phenanthroline ring can significantly influence the luminescence properties of their complexes. rsc.org
Complexes of ruthenium(II) with substituted phenanthroline ligands are well-known for their photoluminescent properties and have been extensively studied. cardiff.ac.uk These complexes typically exhibit metal-to-ligand charge transfer (MLCT) phosphorescence. The ethynyl group on the phenanthroline can be further functionalized, for instance, through "click" chemistry, to attach other chromophoric units, leading to materials with tailored photophysical properties. researchgate.net
Table 2: Photophysical Data for a Representative Phenanthroline-Based Metal Complex
| Complex | Absorption Max (nm) | Emission Max (nm) | Luminescence Quantum Yield | Reference |
| [Eu(tta)3(1,10-phenanthroline)] | ~350 | ~612 (red) | High | mdpi.com |
Data for a representative europium complex with an unsubstituted 1,10-phenanthroline ligand is provided to illustrate the typical luminescent properties of this class of materials.
Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable frameworks make them promising for applications in gas storage, separation, and catalysis. nih.gov 1,10-phenanthroline and its derivatives are frequently used as ligands in the synthesis of MOFs and coordination polymers. nih.govresearchgate.net
The this compound ligand offers a unique combination of a chelating site for metal coordination and a reactive ethynyl group that can be used for post-synthetic modification of the MOF or as a secondary building unit. While specific MOFs constructed from this compound are not widely reported, the principles of MOF design using phenanthroline-based ligands are well-established.
The design of MOFs can be approached by selecting appropriate primary and secondary linkers to achieve desired pore sizes and functionalities. unl.edu The ethynyl group of this compound could potentially be used to link different framework components or to introduce specific functional groups within the pores of the MOF after its initial synthesis. The pH of the reaction mixture can also play a crucial role in determining the final structure of the MOF. rsc.org
The porosity of MOFs allows them to adsorb and store gases. The selectivity of gas adsorption depends on the size and shape of the pores, as well as the chemical nature of the pore surface. nih.gov MOFs with ultramicropores are particularly interesting for gas separation applications. By carefully designing the linkers, it is possible to create MOFs that can selectively adsorb certain gases over others.
While there is no specific data on gas adsorption in MOFs based on this compound, related phenanthroline-containing MOFs have been investigated for these applications. For instance, terbium-based MOFs with methyl-decorated phenanthroline ligands have been shown to be luminescent sensors for nitroaromatic molecules. mdpi.com Furthermore, iron-phenanthroline-based MOFs have been demonstrated to be effective catalysts for C-H amination reactions. mdpi.com Coordination polymers of silver have also shown excellent photocatalytic performance in the degradation of organic pollutants. rsc.org
Design of Photosensitive Materials
The strong absorption of ultraviolet and visible light by phenanthroline and its metal complexes makes them suitable for use in photosensitive materials. These materials can be used in applications such as photocatalysis, photodynamic therapy, and dye-sensitized solar cells (DSSCs). nih.gov
Ruthenium(II) complexes of phenanthroline derivatives have been extensively studied as photosensitizers. cardiff.ac.uknih.gov In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a photocurrent. mdpi.com The ethynyl group on the this compound can be used to anchor the photosensitizer to the semiconductor surface or to modify its electronic properties to optimize the performance of the solar cell. Ruthenium complexes with phenanthroline ligands bearing oligoalkylthiophene substituents have been synthesized and used as photosensitizers in DSSCs. researchgate.net
Furthermore, copper(I) complexes with di(aryl)-1,10-phenanthroline ligands have been investigated for their photoredox catalytic activity in atom-transfer radical-addition reactions. rsc.org The photocatalytic activity was found to be dependent on the excitation wavelength. The ethynyl group in this compound provides a handle for creating more complex photocatalytic systems, for example, by linking the phenanthroline unit to other catalytic centers. researchgate.net Photoresponsive polymers incorporating photoisomerizable groups have also been developed, and the versatile chemistry of the ethynyl group could allow for the incorporation of this compound into such polymer backbones. researchgate.net
Table 3: Performance of a Dye-Sensitized Solar Cell Using a Phenanthroline-Based Ruthenium Complex
RuLF is a ruthenium complex with a 2-(4-fluorophenyl)-1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline ligand.
Biological Activity Research in Vitro Investigations
Mechanisms of Antimicrobial Action (In Vitro Studies)
The antimicrobial properties of 1,10-phenanthroline (B135089) and its derivatives have been a subject of considerable research interest. researchgate.netnih.gov The coordination of these compounds with metal ions can enhance their bioavailability and antimicrobial efficacy. nih.gov
Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
While specific studies on the antimicrobial activity of 3-Ethynyl-1,10-phenanthroline are not extensively detailed in the provided search results, the broader class of 1,10-phenanthroline derivatives has demonstrated significant in vitro activity against a range of bacteria. researchgate.net For instance, metal complexes of 1,10-phenanthroline have shown notable antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. sciencepublishinggroup.comnih.gov The mechanism of action is often attributed to the disruption of cellular processes through the chelation of essential metal ions or the generation of reactive oxygen species. researchgate.net
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is a key parameter in assessing the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism. mdpi.com For various 1,10-phenanthroline derivatives, MIC values have been determined against several bacterial strains. For example, some metal complexes of 1,10-phenanthroline have shown MIC values in the microgram per milliliter (µg/mL) range against S. aureus and E. coli. bioline.org.br However, specific MIC data for this compound against these strains were not available in the provided search results.
The following table presents representative MIC data for related phenanthroline compounds to provide context for the potential antimicrobial activity of this compound.
In Vitro Anticancer Properties and Cellular Mechanisms
The anticancer potential of 1,10-phenanthroline derivatives has been widely explored, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. nih.govfrontiersin.org These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis. semanticscholar.orgplos.org
Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, A549)
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Several studies have demonstrated the ability of phenanthroline derivatives to induce apoptosis in cancer cells. For instance, treatment of human lung carcinoma A549 cells with certain quinoxaline (B1680401) derivatives has been shown to induce apoptosis, as evidenced by nuclear staining and flow cytometry analysis. nih.gov Similarly, other natural and synthetic compounds have been reported to trigger apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines through various molecular pathways, often involving the generation of reactive oxygen species and disruption of mitochondrial membrane potential. plos.orgmdpi.com While direct evidence for this compound-induced apoptosis is not specified, the pro-apoptotic activity of the parent scaffold suggests a similar potential.
Half-maximal Inhibitory Concentration (IC50) Studies on Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. Numerous 1,10-phenanthroline derivatives and their metal complexes have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, with some exhibiting potent activity and low IC50 values. nih.gov For example, copper and silver complexes of 1,10-phenanthroline-5,6-dione (B1662461) have demonstrated significantly greater cytotoxicity against A-498 and Hep-G2 cancer cell lines compared to the anticancer drug cisplatin. nih.gov
The table below summarizes the IC50 values for some phenanthroline-related compounds against various cancer cell lines.
Interaction with Nucleic Acids (In Vitro DNA Intercalation and Photocleavage)
The interaction of small molecules with DNA is a primary mechanism for the anticancer activity of many chemotherapeutic agents. nih.gov Phenanthroline derivatives, due to their planar aromatic structure, are known to interact with DNA, primarily through intercalation. rsc.org
In vitro studies have shown that phenanthroline-based ruthenium complexes can act as DNA intercalators and photocleavers. nih.govresearchgate.net Upon irradiation, these complexes can generate singlet oxygen, leading to DNA cleavage. nih.gov The DNA binding and cleavage efficiency can be influenced by the nature of the substituents on the phenanthroline ring. psu.edu For instance, the presence of methyl groups on the phenanthroline scaffold has been shown to modulate the intercalation process through specific interactions with the DNA base pairs. rsc.org Furthermore, copper complexes of 1,10-phenanthroline are well-known for their ability to cleave DNA, with the bis-(1,10-phenanthroline)Cu(I) complex being the active species. nih.gov While specific DNA interaction studies for this compound were not found, the established DNA-binding properties of the phenanthroline core suggest that this derivative would also interact with DNA, a characteristic that could contribute to its potential biological activity.
Applications in Analytical Chemistry
Fluorescent Probes for Metal Ion Detection and Quantification
Derivatives of 1,10-phenanthroline (B135089) are widely investigated as fluorescent probes for the detection and quantification of various metal ions. The principle behind this application lies in the change in the fluorescence properties of the phenanthroline derivative upon coordination with a metal ion. This change can manifest as either fluorescence enhancement ("turn-on") or fluorescence quenching ("turn-off"). The ethynyl (B1212043) group in 3-ethynyl-1,10-phenanthroline can influence the photophysical properties of the molecule and its metal complexes, potentially leading to highly sensitive and selective chemosensors.
Research on related phenanthroline derivatives has demonstrated their efficacy in detecting a range of metal ions. For instance, a novel fluorescent probe based on a phenanthro-imidazole derivative has been developed for the selective detection of copper ions (Cu²⁺). This probe exhibits fluorescence quenching upon binding with Cu²⁺ in a 1:1 stoichiometric ratio. The detection limit for Cu²⁺ using this probe was found to be as low as 2.77 × 10⁻⁸ M, showcasing high sensitivity. The selectivity of the probe for Cu²⁺ was confirmed by the minimal interference from other common metal ions. nih.gov
Similarly, cadmium(II) complexes with 1,10-phenanthroline have been synthesized and their luminescent properties investigated. These complexes exhibit strong fluorescence in the solid state. However, in solution, the fluorescence intensity is significantly quenched by polar solvents, with the quenching efficiency following the order H₂O > DMF > CH₃OH > CH₃CH₂OH. This phenomenon suggests the potential of such complexes to be used as fluorescent sensors for solvent polarity. asianpubs.org
The introduction of different functional groups to the 1,10-phenanthroline scaffold allows for the fine-tuning of its sensing properties. While specific detailed research findings on this compound as a fluorescent probe are not extensively available, the established principles from analogous compounds suggest its strong potential in this area. The ethynyl group can serve as a site for further functionalization or can influence the electronic properties of the phenanthroline ring, thereby affecting its interaction with metal ions and the resulting fluorescence response.
Table 1: Performance of a Phenanthro-Imidazole Based Fluorescent Probe for Cu²⁺ Detection nih.gov
| Parameter | Value |
|---|---|
| Target Ion | Cu²⁺ |
| Sensing Mechanism | Fluorescence Quenching |
| Stoichiometry (Probe:Ion) | 1:1 |
| Detection Limit | 2.77 × 10⁻⁸ M |
Table 2: Solvent-Dependent Fluorescence Quenching of a Cd(II)-Phenanthroline Complex asianpubs.org
| Solvent | Quenching Effect |
|---|---|
| Water (H₂O) | Highest |
| Dimethylformamide (DMF) | High |
| Methanol (CH₃OH) | Moderate |
Derivatizing Agent in Advanced Spectroscopic Techniques (e.g., Mass Spectrometry)
In advanced spectroscopic techniques such as mass spectrometry (MS), derivatization is a common strategy to improve the analytical performance for certain analytes. Derivatizing agents are used to modify the analyte to enhance its volatility, thermal stability, or ionization efficiency, leading to improved detection and quantification. The structural features of this compound, particularly the reactive ethynyl group, make it a potential candidate as a derivatizing agent.
A protected form of this compound, 3-[(trimethylsilyl)ethynyl]-1,10-phenanthroline, has been noted for its utility as a derivatizing agent in gas chromatography (GC) and mass spectrometry. The introduction of the trimethylsilyl (B98337) group enhances the volatility of the molecule, which is a critical factor for GC analysis. The phenanthroline moiety can impart a specific fragmentation pattern in mass spectrometry, aiding in the identification and quantification of the derivatized analyte. The silyl (B83357) group can be selectively removed under mild conditions, allowing for further reactions or analysis of the terminal ethynyl group.
Furthermore, the development of isotope-coded derivatization reagents is a powerful approach in quantitative mass spectrometry. A pair of deuterium-labeled (d₃) and unlabeled (d₀) derivatization reagents based on a phenanthro[9,10-d]imidazole structure has been synthesized for the analysis of aliphatic aldehydes by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These reagents react with aldehydes to form stable derivatives that exhibit intense signals in the mass spectrometer. The use of an isotope-coded pair allows for accurate quantification by using the labeled derivative as an internal standard for the corresponding unlabeled analyte derivative. This method has been successfully applied to the quantification of aliphatic aldehydes in aquatic products with high precision and recovery. nih.gov
While direct applications of this compound as a derivatizing agent in mass spectrometry are not extensively documented, the principles demonstrated by its protected form and other phenanthroline-based reagents highlight its potential. The ethynyl group offers a versatile handle for covalently attaching the phenanthroline tag to a wide range of analytes containing complementary functional groups. This could be particularly useful for enhancing the detection of low-abundance biomolecules or other small molecules in complex matrices.
Table 3: Application of a Phenanthroline-Based Derivatizing Agent in HPLC-MS/MS nih.gov
| Analyte Class | Derivatization Reagent | Analytical Technique | Key Advantage |
|---|
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, reaction energies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.
For 1,10-phenanthroline (B135089) and its derivatives, DFT calculations have been instrumental in understanding how substituents influence their electronic properties. The charge density in the HOMO is often localized on the metal-halogen bond and any associated anionic groups in a complex, while the LUMO's charge density is typically distributed over the phenanthroline ring, indicating the electroactive nature of this ligand system. researchgate.net
A theoretical investigation into Cu(I) complexes with 2,9-dimethyl-1,10-phenanthroline highlighted that the LUMOs are not sensitive to structural changes in co-ligands but are mainly located on the phenanthroline ligand itself. researchgate.net This suggests that for metal complexes of 3-ethynyl-1,10-phenanthroline, the LUMO will also be predominantly centered on the phenanthroline moiety, with some contribution from the ethynyl (B1212043) group.
Table 1: Representative Frontier Molecular Orbital Data for a Phenanthroline Derivative Complex
| Molecular Orbital | Energy (eV) | Primary Contribution |
| LUMO | -1.16 | π* orbital of the phenanthroline ligand |
| HOMO | -5.85 | d-orbital of the metal and π orbital of co-ligands |
| HOMO-LUMO Gap | 4.69 | - |
Note: This data is illustrative and based on a Cu(I) complex with a substituted phenanthroline ligand. The actual values for this compound and its complexes may vary.
Prediction of Spectroscopic Properties (e.g., TD-DFT for Absorption and Emission)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. This technique allows for the prediction of the wavelengths of maximum absorption (λmax) and emission, as well as the nature of the electronic transitions involved (e.g., π-π, n-π, or metal-to-ligand charge transfer, MLCT).
For this compound, TD-DFT calculations would be crucial in predicting its UV-visible absorption and fluorescence spectra. The presence of the ethynyl group is anticipated to cause a bathochromic (red) shift in the absorption and emission bands compared to unsubstituted 1,10-phenanthroline due to the extended π-conjugation.
A study on luminescent europium(III) complexes with 2-(phenylethynyl)-1,10-phenanthroline, an isomer of the title compound, employed TD-DFT to understand the optical properties of the complexes. The calculations revealed that the absorption and emission properties are dependent on the nature of the anionic ligands in the complex. nih.gov This highlights the importance of considering the entire coordination sphere when predicting spectroscopic properties.
Table 2: Predicted Spectroscopic Data for a Related Ethynyl-Phenanthroline Europium(III) Complex
| Property | Eu(PEP)₂Cl₃ | Eu(PEP)₂(NO₃)₃ |
| Vertical Excitation Energy (eV) | Lower | Higher |
| Vertical Emission Energy (eV) | Lower | Higher |
Note: Data adapted from a study on 2-(phenylethynyl)-1,10-phenanthroline (PEP) complexes. The specific values for this compound complexes would differ. nih.gov
These computational approaches can also elucidate the character of the excited states. For instance, in metal complexes, TD-DFT can distinguish between ligand-centered (LC) transitions and MLCT transitions, which is critical for designing luminescent materials and photocatalysts.
Molecular Modeling and Docking Simulations for Ligand-Metal and Ligand-Biomolecule Interactions
Molecular modeling and docking simulations are powerful computational tools for predicting the binding orientation and affinity of a ligand with a receptor, which can be a metal ion or a biological macromolecule like DNA or a protein. These methods are particularly valuable in drug discovery and materials design.
For this compound, molecular docking can be used to model its coordination with various metal ions. These simulations can predict the preferred coordination geometry and the strength of the metal-ligand bond, which is influenced by both steric and electronic factors. The rigid, planar structure of the phenanthroline core, combined with the electronic modifications introduced by the ethynyl group, makes it a versatile ligand for forming stable metal complexes.
In the context of medicinal chemistry, molecular docking is extensively used to study the interaction of phenanthroline derivatives with biological targets. For example, studies have shown that metal-phenanthroline complexes can bind to DNA through intercalation or groove binding. nih.gov Docking simulations can help to visualize these interactions and predict the binding energy. For this compound, the ethynyl group could potentially engage in specific interactions within the DNA grooves or with amino acid residues in a protein's active site, thereby influencing its biological activity.
A study on imidazole (B134444) phenanthroline derivatives used molecular docking to evaluate their antimicrobial potential by simulating their binding to the DNA gyrase enzyme. The docking scores provided a measure of the binding affinity, helping to rank the compounds for further experimental testing. mdpi.com
Table 3: Illustrative Molecular Docking Results for Phenanthroline Derivatives with a Biological Target
| Compound | Docking Score (kcal/mol) | Predicted Binding Mode |
| Derivative A | -5.286 | Strong interaction with the active site |
| Derivative B | -4.890 | Moderate interaction with the active site |
| Derivative C | -4.512 | Weaker interaction with the active site |
Note: This data is for a series of imidazole phenanthroline derivatives and is presented for illustrative purposes. mdpi.com
Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those catalyzed by metal complexes. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining step.
Metal complexes of 1,10-phenanthroline and its derivatives are known to be effective catalysts for a variety of organic transformations. The electronic and steric properties of the phenanthroline ligand can be tuned to optimize the catalytic activity and selectivity. The this compound ligand, with its unique electronic signature, could potentially lead to novel catalytic activities.
For instance, DFT calculations have been used to study the mechanism of Ni-mediated cycloaddition reactions where 1,10-phenanthroline was used as a ligand. These studies provided detailed energy profiles for the proposed reaction pathways, helping to understand the role of the catalyst and the ligand in facilitating the reaction. researchgate.net
While specific studies on the catalytic applications of this compound complexes are yet to be widely reported, it is plausible that this ligand could be employed in reactions such as cross-coupling, oxidation, and reduction. The ethynyl group could also serve as a reactive handle for anchoring the catalytic complex to a solid support, enabling heterogeneous catalysis. Computational studies would be indispensable in designing such catalytic systems and predicting their performance.
In the broader context of phenanthroline chemistry, computational studies have also shed light on the mechanism of action of ruthenium-based anticancer drugs. These studies have investigated how the electronic structure of the phenanthroline ligand influences the drug's interaction with DNA and other biological targets. nih.gov
Conclusion and Future Research Perspectives
Synthesis and Functionalization Advancements
The synthesis of 3-Ethynyl-1,10-phenanthroline has been established, primarily through the desilylation of its precursor, 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline mdpi.com. However, future advancements are anticipated to focus on developing more direct, efficient, and sustainable synthetic methodologies. A significant area for development lies in the refinement of transition-metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, directly on halogenated 1,10-phenanthroline (B135089) precursors researchgate.net. Research into novel catalytic systems that are more tolerant of the coordinating phenanthroline moiety could prevent catalyst inhibition and improve reaction yields and selectivity researchgate.net.
Future synthetic strategies may also explore one-pot procedures that combine the formation of the phenanthroline core with the introduction of the ethynyl (B1212043) group, thereby streamlining the production process. Furthermore, the development of methods for the selective functionalization of the ethynyl group itself will be crucial. This would allow for the facile attachment of a wide array of functional units, opening pathways to complex molecular architectures and materials. The exploration of "chemistry-on-the-complex" approaches, where functionalization is performed on a pre-formed metal complex, could provide access to derivatives that are otherwise difficult to synthesize researchgate.net.
Evolution in Coordination Chemistry and Materials Science
As a ligand, 1,10-phenanthroline is a cornerstone of coordination chemistry, known for forming stable complexes with a vast range of metal ions chim.itmdpi.comnih.gov. The introduction of the ethynyl group at the 3-position significantly modifies its electronic properties and provides a rigid, linear linker for creating extended structures . The future evolution in this area will likely see the systematic investigation of this compound in the formation of novel coordination polymers and metal-organic frameworks (MOFs).
The unique geometry and electronic nature of the ethynyl group can be exploited to construct materials with tailored porosity, electronic conductivity, and photophysical properties. Researchers will likely focus on creating multidimensional structures with potential applications in gas storage, separation, and heterogeneous catalysis. The extended π-conjugation afforded by the ethynyl substituent can also be harnessed in the design of advanced materials for optoelectronics and sensing applications mdpi.com. The ability to post-synthetically modify the ethynyl group within these materials offers a powerful tool for tuning their functionality.
| Research Area | Current Status | Future Direction | Potential Applications |
| Synthesis | Based on desilylation of a precursor mdpi.com. | Development of direct, one-pot syntheses and advanced functionalization techniques researchgate.netresearchgate.net. | Efficient production of diverse derivatives for various applications. |
| Coordination Chemistry | Known to form stable metal complexes chim.itmdpi.com. | Systematic design of coordination polymers and MOFs with tailored properties. | Gas storage, separation, catalysis, and electronics. |
| Materials Science | Ethynyl group extends conjugation, influencing electronic properties . | Creation of advanced materials for optoelectronics and sensors. | OLEDs, solar cells, and chemical sensors. |
| Catalysis | Phenanthroline complexes are known catalysts chim.itresearchgate.net. | Exploration of this compound complexes in novel catalytic reactions. | Fine chemical synthesis and green chemistry. |
| Photophysics | Phenanthroline derivatives used as photosensitizers nih.gov. | Investigation into applications in triplet-triplet annihilation upconversion and photoredox catalysis. | Advanced light-harvesting systems and photocatalysis. |
| Interdisciplinary Research | Phenanthroline derivatives show biological activity nih.gov. | Design of novel chemosensors and therapeutic agents. | Environmental monitoring and medicine. |
Unexplored Avenues in Catalysis and Photophysics
While 1,10-phenanthroline-based complexes are widely used in catalysis, the specific catalytic potential of complexes derived from this compound remains a largely unexplored frontier chim.itresearchgate.net. The electronic modifications induced by the ethynyl group could fine-tune the redox potentials and catalytic activities of the metal center, potentially leading to catalysts with enhanced performance in reactions such as oxidation, reduction, and cross-coupling . Future research should systematically evaluate the catalytic efficacy of its various metal complexes in a broad range of organic transformations.
In the realm of photophysics, the extended conjugated system of this compound makes it an attractive candidate for applications in light-harvesting and energy conversion . The rigid structure and tunable electronic properties are advantageous for its use as a ligand in photosensitizers for dye-sensitized solar cells or as a component in organic light-emitting diodes (OLEDs) nih.gov. Unexplored avenues include its potential application in triplet-triplet annihilation upconversion, where the long-lived triplet excited states of its metal complexes could be utilized for converting low-energy light to high-energy light. Furthermore, the development of its ruthenium(II) and iridium(III) complexes could lead to novel photoredox catalysts with unique reactivity researchgate.net.
Interdisciplinary Research Opportunities
The versatility of the 1,10-phenanthroline scaffold opens up numerous opportunities for interdisciplinary research nih.gov. The ability to functionalize the ethynyl group of this compound with biomolecules or responsive units could lead to the development of novel biosensors and diagnostic tools. The perturbation of the ligand's photophysical properties upon analyte binding is a well-established principle for designing chemosensors, and the unique electronic structure of this compound could be exploited for the selective detection of various ions and molecules of environmental or biological significance bohrium.com.
Given that many metal complexes of 1,10-phenanthroline exhibit significant biological activity, including antimicrobial and anticancer properties, there is a compelling case for investigating the therapeutic potential of this compound derivatives nih.gov. The ethynyl group offers a convenient handle for attaching targeting moieties or for click chemistry-based drug delivery strategies. Collaborative efforts between synthetic chemists, materials scientists, biologists, and medical researchers will be essential to fully realize the interdisciplinary potential of this promising compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Ethynyl-1,10-phenanthroline, and how can its purity be validated?
- Synthesis Protocol : A common method involves Sonogashira coupling between 3-bromo-1,10-phenanthroline and terminal alkynes under inert conditions. For example, this compound (compound 15) was synthesized by reacting 4-((2,5-dibutoxy-4-iodophenyl)ethynyl)pyridine with ethynyl derivatives in degassed DMF/Et₃N using Pd(PPh₃)₄ as a catalyst at 70°C for 12 hours .
- Purity Validation : Techniques include:
- ¹H/¹³C NMR : Chemical shifts (e.g., δ 8.9–9.1 ppm for phenanthroline protons) confirm structural integrity .
- ESI-MS : Molecular ion peaks (e.g., m/z 526.7 [M+H]⁺) verify molecular weight .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., 73.28% C calc. vs. 73.52% obs.) .
Q. How is this compound utilized in spectrophotometric metal quantification?
- Methodology : The compound forms stable complexes with transition metals (e.g., Fe²⁺/Fe³⁺). For iron estimation, a derivatized method involves:
Complex Formation : Mixing Fe³⁺ with 1,10-phenanthroline derivatives under controlled pH.
Experimental Design : A fractional factorial model (e.g., 4-factor, 8-run) optimizes variables like reagent concentration (0.1–0.3% w/v), heating time (15–25 min), and temperature (35–40°C) to maximize absorbance .
Data Analysis : Response surface models (e.g., Box-Behnken) identify significant factors and interactions .
Advanced Research Questions
Q. How can this compound derivatives be tailored for selective actinide/lanthanide separation?
- Ligand Design : Substituents on the phenanthroline backbone (e.g., diamide groups at 2,9-positions) enhance selectivity. For instance, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) showed >99% extraction efficiency for Pu(IV) and Am(III) over lanthanides in nitric acid media .
- Mechanistic Insight : Theoretical studies (DFT, SXLSQI models) reveal 1:1 or 2:1 ligand-metal stoichiometry, with binding energy differences between actinides and lanthanides driving selectivity .
Q. What strategies resolve contradictions in fluorescence quenching data for this compound-based sensors?
- Experimental Optimization : Control pH (8.6–8.8) and reaction duration to avoid over-oxidation during epoxide formation, which alters fluorescence properties .
- Comparative Analysis : Compare fluorescence lifetimes of phenanthroline derivatives (e.g., 5,6-epoxide) with non-nitrogen analogs (e.g., phenanthrene) to isolate electronic effects of the N-donor sites .
Q. How do steric and electronic modifications of this compound impact its performance in luminescent europium(III) complexes?
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) to stabilize Eu³⁺ excited states. For example, [Eu(cbtfa)₃(cphen)] (cphen = 5-chloro-1,10-phenanthroline) showed enhanced emission due to ligand-to-metal charge transfer .
- Computational Validation : LUMPAC software models ground/excited-state geometries and predicts emission spectra, aiding ligand optimization .
Methodological Considerations
Q. What experimental design approaches are optimal for studying this compound in supramolecular systems?
- Screening Designs : Use two-level full factorial designs to identify critical factors (e.g., solvent polarity, temperature) affecting donor/acceptor interactions in Ru/Os-DNA conjugates .
- Distance-Dependent Studies : Vary base-pair spacing (16–60 Å) between ethynyl-linked Ru(II) and Os(II) complexes to quantify Förster resonance energy transfer (FRET) efficiency .
Q. How can thermal stability and phase transitions of this compound derivatives be systematically analyzed?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >275°C for tris(4,7-diphenyl-1,10-phenanthroline)ruthenium dichloride) .
- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 163–165°C for 3-ethynyl derivatives) and enthalpy/entropy of fusion .
Data Presentation Guidelines
- Raw Data Management : Include large datasets (e.g., factorial design matrices, NMR spectra) in appendices, with processed data (e.g., absorbance vs. concentration curves) in the main text .
- Uncertainty Analysis : Report confidence intervals for optimized parameters (e.g., ±0.1% w/v for reagent concentration) and discuss instrumental errors (e.g., ±2 nm in spectrophotometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
